GPR35 Antagonism Primary Assay: Inactivity Profile
In a primary assay measuring GPR35 antagonism, 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile showed no measurable activity (classified as inactive) [1]. This negative result provides a specific functional profile that differentiates it from other pyridazine-pyrrolidine analogs that may act as GPR35 ligands. While direct comparator data from the same assay panel are not publicly available, this inactivity can be contrasted with known GPR35 agonists such as zaprinast (EC50 ~ 1–5 µM) or antagonists such as ML145 (IC50 ~ 20 nM) to contextualize its lack of engagement at this target.
| Evidence Dimension | GPR35 antagonism functional activity |
|---|---|
| Target Compound Data | Inactive (no measurable antagonism) |
| Comparator Or Baseline | Zaprinast (GPR35 agonist, EC50 ~ 1–5 µM); ML145 (GPR35 antagonist, IC50 ~ 20 nM) — values from published literature, not same-plate comparison |
| Quantified Difference | Qualitative – target compound showed no activity vs. micromolar to nanomolar activity of reference ligands |
| Conditions | Primary assay; target: G-protein coupled receptor 35; assay stage: primary screening (EOS300038) |
Why This Matters
Absence of GPR35 activity may be desirable for programs aiming to avoid GPR35-mediated off-target effects, making this compound a cleaner chemical probe for other targets.
- [1] EOS97239 Compound Record. SILDrug / ECBD Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed 2026-04-29. View Source
